molecular formula C32H52O2 B7943255 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid

14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid

Cat. No.: B7943255
M. Wt: 468.8 g/mol
InChI Key: HIKGLCYKBLODNY-KUBAVDMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid: is a very long-chain ω−3 fatty acid. It is characterized by having six double bonds located at positions 14, 17, 20, 23, 26, and 29. This compound is a derivative of dotriacontapentaenoic acid .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. It can also act as a precursor for bioactive lipid mediators that modulate inflammation and other cellular processes. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate cellular responses to fatty acids .

Comparison with Similar Compounds

    Eicosapentaenoic acid (EPA): A shorter ω−3 fatty acid with five double bonds.

    Docosahexaenoic acid (DHA): Another ω−3 fatty acid with six double bonds but a shorter chain length.

    Arachidonic acid (AA): An ω−6 fatty acid with four double bonds.

Uniqueness: 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid is unique due to its exceptionally long chain length and the specific positions of its double bonds. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-31H2,1H3,(H,33,34)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKGLCYKBLODNY-KUBAVDMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid
Reactant of Route 2
14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid
Reactant of Route 3
14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid
Reactant of Route 4
14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid
Reactant of Route 5
14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid
Reactant of Route 6
14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid

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